REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[CH2:5]([O:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][C:13]([Cl:16])=[CH:14][CH:15]=1)[NH2:11])[CH3:6].C(N(CC)CC)C.CCOCC>C1(C)C=CC=CC=1.O1CCCC1>[CH2:5]([O:7][C:8]([C:9]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:10]=1[N:11]=[C:1]=[O:2])=[O:17])[CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=1C(N)=CC(=CC1)Cl)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
36.3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
Removal of solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(C=C(C=C1)Cl)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |